molecular formula C9H7N3O3S B14373470 N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide CAS No. 91870-83-6

N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide

Cat. No.: B14373470
CAS No.: 91870-83-6
M. Wt: 237.24 g/mol
InChI Key: FVNUJDIZHOHBCV-UHFFFAOYSA-N
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Description

N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide is a chemical compound with the molecular formula C9H7N3O3S and a molecular weight of 237.24 g/mol . This compound is characterized by the presence of a nitro group attached to a thieno[2,3-b]pyridine ring system, which is further connected to an acetamide group. The unique structure of this compound makes it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide typically involves the reaction of 2-nitrothieno[2,3-b]pyridine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide is unique due to the presence of the nitro group on the thieno[2,3-b]pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

91870-83-6

Molecular Formula

C9H7N3O3S

Molecular Weight

237.24 g/mol

IUPAC Name

N-(2-nitrothieno[2,3-b]pyridin-3-yl)acetamide

InChI

InChI=1S/C9H7N3O3S/c1-5(13)11-7-6-3-2-4-10-8(6)16-9(7)12(14)15/h2-4H,1H3,(H,11,13)

InChI Key

FVNUJDIZHOHBCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(SC2=C1C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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